12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one
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Overview
Description
12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7400^{2,7}]trideca-2,4,6,9,11-pentaen-13-one is a complex organic compound with a unique structure that includes a diazatricyclo framework and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazatricyclo core, followed by the introduction of the dimethylamino group and the prop-2-enoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the diazatricyclo core play crucial roles in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(dimethylamino)acryloyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
- tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
Uniqueness
12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one stands out due to its unique diazatricyclo framework and the presence of both dimethylamino and prop-2-enoyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-17(2)8-7-12(19)10-9-16-15-18(14(10)20)11-5-3-4-6-13(11)21-15/h3-9H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPHCWLVSTKW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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